molecular formula C24H24N2O2S B12612324 3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-

3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-

Cat. No.: B12612324
M. Wt: 404.5 g/mol
InChI Key: LTZXAESRYHSNPQ-UHFFFAOYSA-N
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Description

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of sulfur and nitrogen atoms in the thieno[2,3-d]imidazole ring system makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification through chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-phenyl-
  • 2-Methyl-3H-benzimidazole-5-carboxylic acid
  • Pyrrolo[1,2-a]pyrazines

Uniqueness

What sets 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2,6-diphenyl- apart from similar compounds is its unique combination of functional groups and ring structures.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

6-cyclohexyl-3,5-diphenyl-5,6-dihydrothieno[2,3-d]imidazole-2-carboxylic acid

InChI

InChI=1S/C24H24N2O2S/c27-24(28)22-25-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)29-23(20)26(22)18-14-8-3-9-15-18/h2-3,6-9,12-16,19,21H,1,4-5,10-11H2,(H,27,28)

InChI Key

LTZXAESRYHSNPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(SC3=C2N=C(N3C4=CC=CC=C4)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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